Luteoskyrin
Overview
Description
Luteoskyrin is a carcinogenic mycotoxin with the molecular formula C₃₀H₂₂O₁₂ . It is produced by the mold Penicillium islandicum . This compound is known for its strong cytotoxic effects and its ability to cause yellow rice disease . This compound has been extensively studied due to its potent hepatotoxic and mutagenic properties .
Preparation Methods
Luteoskyrin is typically synthesized by Penicillium islandicum through fermentation methods. The best results are obtained in static fermentations on glutinous rice at 30°C, yielding approximately 400 mg of pure this compound per kg of rice . The production process also yields other compounds such as skyrin, islandicin, iridoskyrin, rubroskyrin, chrysophanol, mannitol, and erythritol . The yield of this compound can be increased by supplying malt extract, malonic acid, glutamic acid, or asparagine .
Chemical Reactions Analysis
Luteoskyrin undergoes various chemical reactions, including oxidation and reduction. It forms two types of complexes with DNA in vitro: one rapidly with single-stranded nucleic acids and the other slowly with double-stranded nucleic acids, including native DNA . The compound’s chemical structure allows it to participate in these reactions, leading to significant biological effects.
Scientific Research Applications
Luteoskyrin has several scientific research applications due to its unique properties:
Mechanism of Action
Luteoskyrin exerts its effects primarily through its interaction with DNA. It forms complexes with both single-stranded and double-stranded DNA, leading to DNA damage . This interaction disrupts normal cellular processes, resulting in cytotoxicity and mutagenesis. The compound’s ability to generate hydroxyl radicals in the presence of ascorbic acid and ferrous iron further contributes to its toxic effects .
Comparison with Similar Compounds
Luteoskyrin is part of a group of compounds known as skyrins, which are characterized by their hepatotoxic and carcinogenic properties. Similar compounds include:
Rugulosin A: Another hepatotoxic and carcinogenic compound, but with a hepatotoxic effect about two-fold less than that of this compound.
Cytoskyrin A: Exhibits potent antibacterial and DNA-damaging activities, unlike this compound.
This compound stands out due to its strong cytotoxic effects and its ability to form complexes with DNA, making it a valuable compound for scientific research.
Properties
IUPAC Name |
5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O12/c1-5-3-7(31)9-11(19(5)33)27(41)29-13-14-24(38)17(29)26(40)16-22(36)10-8(32)4-6(2)20(34)12(10)28(42)30(14,16)18(23(13)37)25(39)15(29)21(9)35/h3-4,13-14,17-18,23-24,31-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZDYVMEXQHRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C34C5C6C(C3C(=O)C7=C(C8=C(C=C(C(=C8C(=O)C67C(C5O)C(=O)C4=C2O)O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020787 | |
Record name | Luteoskyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
Record name | Luteoskyrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5874 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN AQ SODIUM BICARBONATE; SOL IN MOST ORGANIC SOLVENTS | |
Record name | LUTEOSKYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
LUTEOSKYRIN IS A COMPLEX, MODIFIED BIANTHRAQUINONE DERIVATIVE. .../IT/ IMPAIRS MITOCHONDRIAL FUNCTION AND BINDS TO DNA AT SITE OF PYRIMIDINE BASES IN THE PRESENCE OF MAGNESIUM ION TO INHIBIT THE SYNTHESIS OF NUCLEAR RNA VIA MODIFICATION OF DNA-DEPENDENT RNA-POLYMERASE. | |
Record name | LUTEOSKYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW, RECTANGULAR CRYSTALS | |
CAS No. |
21884-44-6 | |
Record name | LUTEOSKYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Luteoskyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rugulosin, 8,8'-dihydroxy-, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LUTEOSKYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
287 °C (DECOMP) | |
Record name | LUTEOSKYRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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